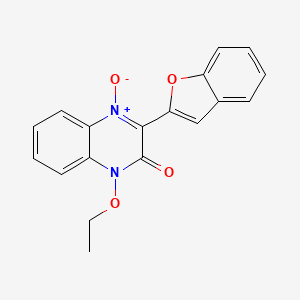
N-(2-isopropoxyphenyl)-2-(2-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropoxyphenyl)-2-(2-naphthyloxy)acetamide, commonly known as INNA-051, is a novel small molecule drug that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of INNA-051 is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. INNA-051 has been shown to selectively inhibit the activity of COX-2, which is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects
INNA-051 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the migration of immune cells to sites of inflammation. Moreover, INNA-051 has been shown to reduce pain and inflammation in animal models of arthritis, colitis, and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
INNA-051 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for high-throughput screening assays. Moreover, it has shown potent anti-inflammatory and analgesic activity in preclinical models, suggesting its potential use as a therapeutic agent. However, there are some limitations to the use of INNA-051 in laboratory experiments. Its mechanism of action is not fully understood, and its safety and efficacy in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on INNA-051. One area of interest is the development of novel formulations and delivery methods to improve its pharmacokinetic properties and increase its bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of INNA-051 and its potential use in the treatment of various inflammatory diseases. Additionally, the safety and efficacy of INNA-051 in humans need to be established through clinical trials.
Synthesemethoden
The synthesis of INNA-051 involves a multi-step process that starts with the reaction of 2-naphthol with ethyl chloroacetate to yield 2-(2-naphthyloxy)acetic acid ethyl ester. This intermediate is then reacted with 2-isopropoxyaniline in the presence of a base to form the final product, INNA-051. The synthesis of this compound has been optimized to achieve high yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
INNA-051 has been extensively studied in preclinical models for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of key signaling pathways involved in inflammation. Moreover, INNA-051 has demonstrated potent analgesic activity in animal models of acute and chronic pain, suggesting its potential use as a painkiller.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-N-(2-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15(2)25-20-10-6-5-9-19(20)22-21(23)14-24-18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLNVPBHPCCHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropoxyphenyl)-2-(2-naphthyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)



![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)


![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)